Einecs 299-878-8
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Overview
Description
Einecs 299-878-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation methods for Einecs 299-878-8 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis under controlled conditions to meet regulatory standards .
Chemical Reactions Analysis
Einecs 299-878-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 299-878-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be utilized in studies involving cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 299-878-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and industry .
Comparison with Similar Compounds
Einecs 299-878-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The specific properties and applications of this compound set it apart from these related substances .
Properties
CAS No. |
93917-97-6 |
---|---|
Molecular Formula |
C46H51N13Na4O17S4 |
Molecular Weight |
1278.2 g/mol |
IUPAC Name |
tetrasodium;2-[bis(2-hydroxyethyl)amino]ethanol;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H40N12O14S4.C6H15NO3.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;8-4-1-7(2-5-9)3-6-10;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);8-10H,1-6H2;;;;/q;;4*+1/p-4/b2-1+;;;;; |
InChI Key |
MDSIVPOAGOJAPM-JGMWHDQESA-J |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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